molecular formula C10H7NO3S B2417850 Methyl 2-formyl-1,3-benzothiazole-5-carboxylate CAS No. 1464826-43-4

Methyl 2-formyl-1,3-benzothiazole-5-carboxylate

Cat. No.: B2417850
CAS No.: 1464826-43-4
M. Wt: 221.23
InChI Key: QUSSPESQJOUOQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-formyl-1,3-benzothiazole-5-carboxylate is a heterocyclic compound that contains both benzothiazole and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-formyl-1,3-benzothiazole-5-carboxylate typically involves the reaction of 2-aminothiophenol with methyl chloroformate, followed by formylation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the benzothiazole ring. The formylation step can be carried out using formic acid or a formylating agent like dimethylformamide (DMF) in the presence of a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-formyl-1,3-benzothiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols to form amides or esters, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or primary amines in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Methyl 2-carboxy-1,3-benzothiazole-5-carboxylate.

    Reduction: Methyl 2-hydroxymethyl-1,3-benzothiazole-5-carboxylate.

    Substitution: Methyl 2-formyl-1,3-benzothiazole-5-carboxamide or corresponding esters.

Scientific Research Applications

Methyl 2-formyl-1,3-benzothiazole-5-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-formyl-1,3-benzothiazole-5-carboxylate in biological systems involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A parent compound with similar structural features but lacking the ester and formyl groups.

    Methyl 2-amino-1,3-benzothiazole-5-carboxylate: Similar structure but with an amino group instead of a formyl group.

    Methyl 2-hydroxy-1,3-benzothiazole-5-carboxylate: Similar structure but with a hydroxyl group instead of a formyl group.

Uniqueness

Methyl 2-formyl-1,3-benzothiazole-5-carboxylate is unique due to the presence of both formyl and ester groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and its potential biological activities make it a valuable compound in medicinal research.

Properties

IUPAC Name

methyl 2-formyl-1,3-benzothiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3S/c1-14-10(13)6-2-3-8-7(4-6)11-9(5-12)15-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUSSPESQJOUOQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)SC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.